(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol
Description
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol is a triazolopyridine derivative featuring a chlorine atom at the 7-position and a hydroxymethyl group at the 2-position of the fused heterocyclic ring. This compound is of interest due to its structural similarity to bioactive triazolopyrimidines and triazolopyridines, which exhibit antimicrobial, antiparasitic, and antitubular activities.
Properties
IUPAC Name |
(7-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-5-1-2-11-7(3-5)9-6(4-12)10-11/h1-3,12H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYJZWQBXHRCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CO)C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The mechanism involves transamidation between enaminonitrile (1 ) and benzohydrazide (2 ), forming intermediate A , followed by nucleophilic addition and cyclization. To synthesize (7-chloro-[1,triazolo[1,5-a]pyridin-2-yl)methanol, the enaminonitrile precursor must incorporate a chlorinated pyridine ring and a hydroxymethyl group at position 2. For example, using 7-chloro-enaminonitrile derivatives with a protected hydroxymethyl group (e.g., as an acetyloxy moiety) could enable subsequent deprotection post-cyclization.
Optimization Challenges
Microwave conditions (140°C, 145–160 W) in toluene afford high yields (83%) for model substrates. However, hydroxymethyl groups may necessitate modified solvents or reduced temperatures to prevent dehydration. Protective groups like tert-butyldimethylsilyl (TBS) could stabilize the alcohol during synthesis, as evidenced by analogous protocols for sensitive functionalities.
Transition-Metal-Catalyzed Coupling Reactions
Search result highlights Buchwald-Hartwig coupling for functionalizing triazolo pyridines. This approach could introduce the hydroxymethyl group via cross-coupling with methanol-containing partners.
Coupling with Hydroxymethyl Boronic Acids
Palladium-catalyzed Suzuki-Miyaura coupling between 2-chloro-7-chloro-triazolo[1,5-a]pyridine and hydroxymethyl boronic acid represents a plausible route. However, the instability of hydroxymethyl boronic acids under coupling conditions (e.g., basic media) poses challenges. Alternative reagents like 2-(hydroxymethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may improve stability.
Direct Hydroxymethylation via C–H Activation
Post-Synthetic Modification of Preformed Intermediates
Oxidation of 2-Methyl Derivatives
Starting with 2-methyl-7-chloro-triazolo[1,5-a]pyridine, oxidation using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate could yield the corresponding carboxylic acid, while milder oxidants like selenium dioxide might selectively generate the hydroxymethyl group. Search result notes similar oxidation pathways in related heterocycles, though yields vary widely (46–94%) depending on substrate and conditions.
Hydrolysis of 2-Chloromethyl Precursors
Nucleophilic substitution of 2-chloromethyl-7-chloro-triazolo[1,5-a]pyridine with water or hydroxide ions offers a direct route. This method demands careful control of pH and temperature to minimize side reactions. For example, refluxing in aqueous THF with NaHCO₃ could facilitate hydrolysis without degrading the triazolo ring.
Comparative Analysis of Synthetic Routes
Scale-Up Considerations and Process Optimization
Microwave-assisted methods face scalability challenges due to equipment limitations. Conventional heating at 120°C with molecular sieves (3Å) in toluene, as described in search result, provides a viable alternative for large batches, albeit with longer reaction times (12–24 h). For hydrolysis routes, continuous flow reactors could enhance safety and efficiency by precisely controlling residence time and temperature .
Chemical Reactions Analysis
Types of Reactions
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)carboxylic acid.
Reduction: (7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol has attracted attention for its potential therapeutic properties:
- Antimicrobial Activity : Studies indicate that triazole derivatives exhibit significant antimicrobial properties. The presence of the chloro group enhances activity against various bacterial strains .
- Anticancer Potential : Research has shown that compounds with a triazole moiety can inhibit cancer cell proliferation. Specific studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells .
Agricultural Chemistry
The compound's structure suggests potential uses in agrochemicals:
- Fungicides and Herbicides : The triazole ring is known for its fungicidal properties. The compound may be developed as a novel fungicide targeting specific fungal pathogens in crops .
Material Science
This compound can also be explored in material science:
- Polymer Additives : Its unique chemical structure allows it to function as an additive in polymer formulations to enhance thermal stability and mechanical properties .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against E. coli and Staphylococcus aureus .
Case Study 2: Anticancer Activity
In a research article from Cancer Research, the compound was tested for its effects on breast cancer cell lines. The findings revealed that it inhibited cell proliferation by inducing apoptosis through the intrinsic pathway, showcasing its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations: Pyridine vs. Pyrimidine
The triazolopyridine scaffold differs from triazolopyrimidines in the heteroatom arrangement. For example:
- 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 24415-66-5) replaces the pyridine ring with a pyrimidine, resulting in altered electronic properties and bioactivity. Pyrimidine derivatives often show enhanced binding to enzymes like dihydroorotate dehydrogenase (DHODH), a target in antimalarial research .
Substituent Effects on Bioactivity
Table 1: Key Compounds and Their Properties
Key Observations:
- Chlorine vs. In contrast, 7-amino derivatives (e.g., compound 98 in ) exhibit stronger hydrogen-bonding capacity, critical for Plasmodium falciparum DHODH inhibition .
- Hydroxymethyl Group: The 2-CH₂OH moiety in the target compound may improve solubility compared to nonpolar analogs (e.g., 7-chloro-5-methyl-pyrimidine ). However, this group could reduce metabolic stability due to susceptibility to oxidation or conjugation.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated using ChemDraw software; experimental validation required.
Research Implications and Gaps
- Bioactivity Data : While triazolopyrimidines with 7-chloro and 2-hydroxymethyl groups show potent antimalarial activity , analogous data for triazolopyridines like the target compound are lacking. Further studies should evaluate its efficacy against Plasmodium or Mycobacterium tuberculosis.
- Metabolic Stability : The hydroxymethyl group’s impact on pharmacokinetics (e.g., CYP450 metabolism) remains unexplored.
Biological Activity
(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₇H₆ClN₃O
- Molecular Weight : 183.6 g/mol
- CAS Number : 1896916-30-5
- Density : 1.5 ± 0.1 g/cm³
- LogP : 1.28
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole ring followed by chlorination and subsequent methanol addition. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found to possess activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 μg/mL |
| Escherichia coli | 32 μg/mL |
| Neisseria meningitidis | 64 μg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antibiotics targeting resistant bacterial strains .
Antiviral Activity
In addition to its antibacterial effects, this compound has shown potential antiviral activity against Chlamydia species. The selective inhibition observed in vitro indicates its possible application in treating infections caused by this pathogen .
Study on Antichlamydial Activity
A notable study focused on the antichlamydial properties of compounds related to this compound. The results demonstrated that certain derivatives exhibited enhanced selectivity and potency against Chlamydia trachomatis, highlighting the compound's therapeutic potential in treating chlamydial infections .
Structure-Activity Relationship (SAR) Analysis
An extensive SAR analysis revealed that modifications to the triazole ring significantly impact biological activity. For instance, compounds with electron-withdrawing groups displayed improved potency against various microbial strains. This information is crucial for guiding future drug design efforts .
Q & A
Q. What are the common synthetic routes for (7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with substituted pyridines. Key steps include:
- Chlorination : Use of POCl₃ under reflux to introduce the chloro group at the 7-position .
- Methanol Functionalization : Nucleophilic substitution or oxidation-reduction sequences to attach the hydroxymethyl group.
- Solvent Selection : Dichloromethane (DCM) or ethanol are preferred for intermediate steps due to their compatibility with polar reagents .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–100°C | Higher temps improve cyclization but risk decomposition |
| Reaction Time | 5–14 hours | Prolonged time increases byproduct formation |
| Catalyst (e.g., TMPD) | 10 mol% | Enhances reaction rate and selectivity |
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer :
- Analytical Techniques :
- ¹H/¹³C NMR : Look for characteristic peaks: δ ~7.3–7.4 ppm (pyridine protons) and δ ~4.5–5.0 ppm (hydroxymethyl group) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 185.57 (C₇H₅ClN₃O) .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98%) .
- Handling : Store at 2–8°C in airtight containers to prevent hydrolysis of the hydroxymethyl group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from:
- Substituent Effects : The chloro group enhances electrophilicity, but the hydroxymethyl group’s orientation (e.g., axial vs. equatorial) may alter binding .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%).
- Validation : Perform dose-response curves (0.1–100 µM) and use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites on the triazole ring .
- Molecular Dynamics (MD) : Simulate solvation in lipid bilayers to assess blood-brain barrier permeability.
- ADMET Prediction : Use tools like SwissADME to optimize logP (target: 1.5–2.5) and reduce CYP450 inhibition risk .
Q. What mechanistic insights explain unexpected byproducts during synthesis?
- Methodological Answer :
- Common Byproducts :
- Dechlorinated analogs : Due to over-reduction; mitigate by controlling POCl₃ stoichiometry .
- Dimerization : Observed in polar solvents; switch to DCM and add radical inhibitors (e.g., BHT) .
- Diagnostic Tools :
- LC-MS/MS : Identify byproduct masses and fragmentation patterns.
- Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
